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A-Technical-Guide-to-ent-Paroxetine-Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a

chiral molecule administered as a single (-)-trans enantiomer for the treatment of major

depressive and anxiety disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its

specific stereochemistry. This guide provides a comprehensive technical overview of its

enantiomer, ent-Paroxetine Hydrochloride (CAS 130855-30-0), also known as (+)-trans-

Paroxetine Hydrochloride.[4][5] We will delve into the critical aspects of its physicochemical

properties, synthesis, pharmacological inactivity, and the analytical methodologies required for

its separation and control as a chiral impurity. Understanding the properties of this enantiomer

is paramount for ensuring the stereochemical purity, safety, and efficacy of the active

pharmaceutical ingredient (API), Paroxetine.[3]

The Principle of Stereoselectivity in Paroxetine
Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers.[1] The

therapeutically active agent is specifically the (3S, 4R)-enantiomer, known as (-)-trans-

paroxetine.[2][3] Its mirror image, the (3R, 4S)-enantiomer or (+)-trans-paroxetine (ent-

paroxetine), is considered a chiral impurity.[1][4] The profound difference in pharmacological

activity between these enantiomers highlights the principle of stereoselectivity, where the three-

dimensional arrangement of atoms dictates the molecule's ability to bind to its biological target,

the serotonin transporter (SERT).[2]
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Caption: Stereochemical relationship between Paroxetine and ent-Paroxetine.

Physicochemical and Structural Properties
ent-Paroxetine Hydrochloride is the enantiomeric impurity of Paroxetine and is designated as

Paroxetine USP Related Compound C.[1][4]
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Property Value Source(s)

CAS Number 130855-30-0 [6]

Chemical Name

(3R,4S)-3-((benzo[d][1]

[7]dioxol-5-yloxy)methyl)-4-(4-

fluorophenyl)piperidine

hydrochloride

[5][8]

Synonyms
(+)-trans-Paroxetine HCl,

Paroxetine Impurity D
[5][6]

Molecular Formula C₁₉H₂₁ClFNO₃ [6][8]

Molecular Weight 365.83 g/mol [6][8]

Appearance White to Off-White Solid [4]

Melting Point 116-123°C [9]

Solubility
Slightly soluble in Methanol

and Water
[4][9]

Storage
Hygroscopic, store at -20°C

under inert atmosphere
[9]

Synthesis and Control
The synthesis of enantiomerically pure paroxetine is a critical process in its manufacture. This

typically involves either a stereoselective synthesis or the resolution of a racemic mixture of a

key intermediate. One established method involves the resolution of the intermediate (3S,4R)-

trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.[10][11]

The synthesis of the final active compound involves several key steps:

Protection: The secondary amine of the piperidine intermediate is often protected, for

example, with a tert-butoxycarbonyl (Boc) group.[10][11]

Coupling: The protected intermediate is then coupled with sesamol (3,4-

methylenedioxyphenol) via a substitution reaction (e.g., Mitsunobu or Williamson ether

synthesis) to form N-Boc-paroxetine.[10]
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Deprotection and Salt Formation: The Boc protecting group is removed under acidic

conditions, and the hydrochloride salt is formed by introducing hydrogen chloride, often in a

solvent like isopropanol (IPA), to yield the final crystalline product.[10][12]

Control over the stereochemistry during this process is paramount to minimize the formation of

ent-paroxetine. The presence of ent-paroxetine in the final API is strictly controlled by

pharmacopoeial monographs and regulatory guidelines.

Pharmacological Profile: A Case of Stereoselective
Inactivity
The therapeutic action of paroxetine is derived from its high-affinity binding to and potent

inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in

the synaptic cleft.[13][14][15] This interaction is highly stereoselective.

Active Enantiomer (Paroxetine): The (-)-trans-(3S, 4R) enantiomer exhibits a very high

binding affinity for SERT (Ki ≈ 0.05 - 70.2 pM).[13][16] It is a potent and selective inhibitor of

serotonin reuptake.[17][18]

Inactive Enantiomer (ent-Paroxetine): The (+)-trans-(3R, 4S) enantiomer is described as the

"most likely not active enantiomer."[1] While specific binding affinity data for ent-paroxetine is

not as widely published, the principle of stereoselectivity in SSRIs is well-established. For

instance, with citalopram, the S-enantiomer (escitalopram) is about 30 times more potent

than the R-enantiomer in inhibiting serotonin reuptake.[2] A similar large disparity in activity is

expected between the paroxetine enantiomers. The specific 3D conformation of (-)-trans-

paroxetine allows for optimal interaction with the binding site on the SERT protein, an

interaction its mirror image cannot achieve with the same efficacy.[19]

The metabolites of paroxetine are also known to be pharmacologically inactive.[15][18]

Therefore, the therapeutic effect is solely attributable to the parent (-)-trans enantiomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b129158?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

